

Adipic Dihydrazide: A Technical Guide for Researchers and Drug Development Professionals

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Introduction: **Adipic dihydrazide** (ADH) is a homobifunctional crosslinking agent with a pivotal role in various scientific and pharmaceutical applications. Its symmetrical structure, featuring a hydrazide group at each end of a six-carbon backbone, allows for the formation of stable hydrazone bonds with aldehyde groups. This property makes it an invaluable tool for the conjugation of biomolecules, the formation of hydrogels for drug delivery, and as a hardener in various formulations. This technical guide provides an in-depth overview of the physicochemical properties of **adipic dihydrazide**, detailed experimental protocols for its synthesis and application, and visual representations of key processes to support researchers, scientists, and drug development professionals in their work.

Physicochemical Properties of Adipic Dihydrazide

A comprehensive summary of the key quantitative data for **adipic dihydrazide** is presented below, facilitating easy reference and comparison.



| Property | Value | References |
|-------------------|---|--------------|
| Molecular Formula | C6H14N4O2 | [1][2][3][4] |
| Molecular Weight | 174.20 g/mol | [1][2][3][4] |
| Melting Point | 177 - 183 °C | [5][6][7] |
| Appearance | White to slightly yellow crystalline powder | [6][7] |
| Solubility | Soluble in water | [5] |
| CAS Number | 1071-93-8 | [1][2][3] |

Experimental Protocols

Detailed methodologies for the synthesis of **adipic dihydrazide** and its application in crosslinking are provided to ensure reproducibility and accuracy in experimental settings.

Synthesis of Adipic Dihydrazide

This protocol outlines a common method for the synthesis of **adipic dihydrazide** from adipic acid and hydrazine hydrate.

Materials:

- · Adipic acid
- Hydrazine hydrate (80% solution)
- Composite catalyst (e.g., ZnO/Al₂O₃)
- · Reactor with stirrer, thermometer, distillation column, and condenser
- Deionized water
- Ethanol

Procedure:



- Charge the reactor with 146g of adipic acid and 238g of 80% hydrazine hydrate.
- Begin stirring the mixture.
- Once the adipic acid has dissolved, add 26g of the ZnO/Al₂O₃ composite catalyst to the reactor.
- Heat the solution to boiling to initiate the reaction.
- Control the temperature at the top of the distillation column to 95-100°C to remove water produced during the reaction, driving the equilibrium towards the product. A reflux ratio of R=1-10 can be employed.
- Continue the reaction for 3-5 hours, or until no more condensed water is collected.
- After the reaction is complete, switch the setup to a vacuum distillation configuration and recover the excess hydrazine hydrate.
- Once the excess hydrazine hydrate has been removed, stop heating and allow the reactor to cool.
- Dissolve the solid product in deionized water and filter to recover the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude adipic dihydrazide product.
- Wash the crude product with ethanol and dry to yield the final adipic dihydrazide.

Preparation of Hyaluronic Acid Hydrogel Crosslinked with Adipic Dihydrazide

This protocol describes the preparation of an injectable hydrogel using hyaluronic acid and adipic dihydrazide, a common application in drug delivery.

Materials:

Hyaluronic acid (HA)



- Adipic dihydrazide (ADH)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Deionized water
- Hydrochloric acid (HCl)
- Phosphate buffered saline (PBS, pH 7.4)

Procedure:

- Dissolve 2g of hyaluronic acid in 400mL of deionized water with stirring.
- Add 20g of adipic dihydrazide to the hyaluronic acid solution and continue to stir until fully dissolved.
- Adjust the pH of the solution to a range of 5.0-7.4 using hydrochloric acid.
- Add 4.0g of EDC to the solution to initiate the crosslinking reaction.
- Allow the reaction to proceed overnight with continuous stirring.
- The resulting hydrogel can be purified by dialysis against deionized water to remove unreacted reagents.
- For drug loading, the therapeutic agent can be incorporated into the hyaluronic acid solution before the addition of EDC.

Site-Specific Crosslinking of Glycoproteins (Antibodies)

This protocol provides a representative method for the site-specific conjugation of antibodies to other molecules using **adipic dihydrazide** as a linker. This is achieved by oxidizing the carbohydrate moieties in the Fc region of the antibody to create aldehyde groups.

Materials:

Antibody (e.g., IgG)



- Sodium meta-periodate (NaIO₄)
- Adipic dihydrazide (ADH)
- Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5)
- Quenching solution (e.g., 1 M glycine)
- Dialysis equipment

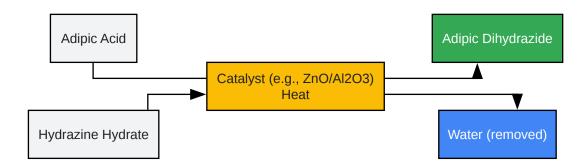
Procedure:

- Dissolve the antibody in the coupling buffer to a concentration of 1-10 mg/mL.
- Cool the antibody solution to 0-4°C in an ice bath.
- Prepare a fresh solution of sodium meta-periodate in the coupling buffer. The final concentration of periodate will need to be optimized but is typically in the range of 1-10 mM.
- Add the periodate solution to the antibody solution and incubate for 30-60 minutes at 0-4°C in the dark to initiate the oxidation of the carbohydrate side chains.
- Quench the reaction by adding an excess of the guenching solution.
- Remove the excess periodate and quenching agent by dialysis against the coupling buffer.
- Dissolve adipic dihydrazide in the coupling buffer to a final concentration that is in molar excess to the generated aldehyde groups on the antibody (typically 10-50 mM).
- Add the adipic dihydrazide solution to the oxidized antibody solution.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- The resulting antibody-ADH conjugate can be purified from excess adipic dihydrazide by dialysis or size-exclusion chromatography. The free hydrazide group on the ADH is now available for conjugation to another molecule.



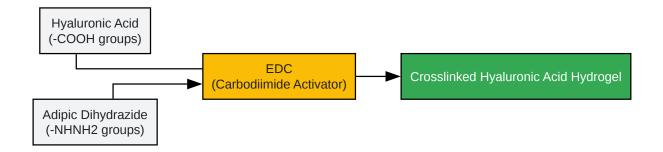
Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key chemical reactions and experimental workflows involving **adipic dihydrazide**.



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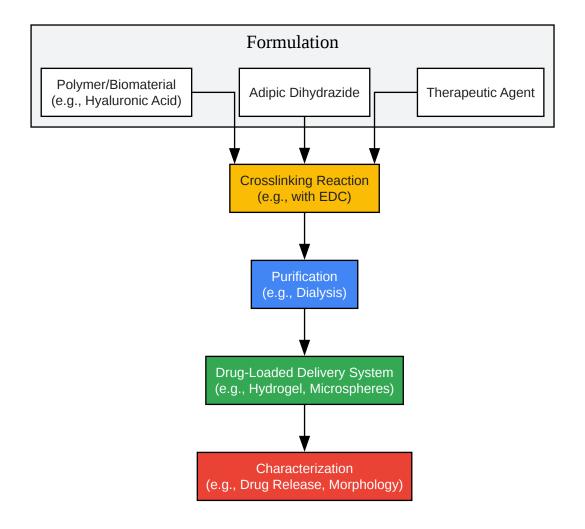
Caption: Synthesis of **Adipic Dihydrazide** from Adipic Acid and Hydrazine Hydrate.



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Caption: Crosslinking of Hyaluronic Acid with Adipic Dihydrazide using EDC.





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Caption: General Workflow for Preparing a Drug Delivery System with Adipic Dihydrazide.

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